N'-(2,4-Dichlorophenyl)-N,N-dimethylurea
Description
Properties
CAS No. |
19834-83-4 |
|---|---|
Molecular Formula |
C9H10Cl2N2O |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3,(H,12,14) |
InChI Key |
UZOKKCRCTNFCDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of N 2,4 Dichlorophenyl N,n Dimethylurea Analogs
Established Synthetic Pathways for Substituted Urea (B33335) Scaffolds
The creation of substituted ureas, such as N'-(2,4-Dichlorophenyl)-N,N-dimethylurea, can be achieved through several established synthetic methodologies. These routes often involve the formation of the characteristic urea functional group from precursor amines and a carbonyl source.
Amine-Isocyanate Condensation Approaches
A primary and widely utilized method for synthesizing unsymmetrical ureas is the condensation reaction between an isocyanate and an amine. wikipedia.org In the case of this compound, this would involve the reaction of 2,4-dichlorophenyl isocyanate with dimethylamine (B145610). This reaction is typically straightforward and can be performed in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature without the need for a base. commonorganicchemistry.com
The isocyanate intermediate, 2,4-dichlorophenyl isocyanate, can be generated from 2,4-dichloroaniline. google.comwikipedia.org One common method for this conversion is the reaction of the aniline (B41778) with phosgene (B1210022) (COCl₂). wikipedia.org However, due to the high toxicity of phosgene, there is a significant drive to use safer alternatives. wikipedia.org Triphosgene (B27547), a solid and easier-to-handle substitute, can be used to generate phosgene in situ. commonorganicchemistry.com Another approach involves the reaction of the arylamine with carbon dioxide in the presence of a dehydrating agent to form the isocyanate. organic-chemistry.org
The reaction of the resulting isocyanate with dimethylamine then yields the final this compound product. An alternative approach involves reacting the isocyanate with a dimethylamine salt in the presence of an organic base, which can help to minimize side reactions and reduce the loss of volatile dimethylamine. google.com
Alternative Synthetic Routes to N,N-Dimethylurea Derivatives
Beyond the classic amine-isocyanate condensation, other synthetic routes have been developed for the preparation of N,N-dimethylurea and its derivatives. One such method involves the reaction of urea with dimethylamine. google.com This process is typically carried out under substantially anhydrous conditions and at elevated temperatures and pressures to achieve high yields. google.com The reaction is believed to proceed through the equilibration of urea to ammonia (B1221849) and cyanic acid, with the cyanic acid then reacting with dimethylamine. google.com
Another approach utilizes phosgene substitutes like N,N'-carbonyldiimidazole (CDI). nih.gov CDI is a crystalline solid that is safer to handle than phosgene and does not produce chlorinated byproducts. nih.gov The reaction generally involves the activation of an amine with CDI, followed by the addition of a second amine to form the unsymmetrical urea. nih.gov
Furthermore, the reaction of amines with carbamates, such as 4-nitrophenyl-N-benzylcarbamate, can produce urea derivatives. commonorganicchemistry.combioorganic-chemistry.com This method can be particularly useful for the derivatization of water-soluble polyamines. bioorganic-chemistry.com The Curtius rearrangement of a carboxylic acid to an isocyanate, which is then trapped by an amine, also provides a pathway to urea compounds. commonorganicchemistry.comorganic-chemistry.org
Functionalization and Derivatization Strategies for Structure-Activity Relationship Probing
To explore the structure-activity relationships (SAR) of this compound analogs, researchers employ various functionalization and derivatization strategies. These modifications can target either the aromatic ring or the urea moiety, providing insights into how structural changes affect the compound's biological activity.
Modifying the Aromatic Ring Substitution Patterns
The substitution pattern on the phenyl ring plays a crucial role in the activity of phenylurea herbicides. nih.gov Modifications to the 2,4-dichloro substitution pattern can lead to compounds with altered herbicidal efficacy and selectivity. This can be achieved by starting with different substituted anilines in the synthesis. For instance, using an aniline with a different halogen substitution pattern or introducing other functional groups can lead to a diverse library of analogs. nih.govgoogle.com
The synthesis of various dichloroaniline isomers, such as 2,4-dichloroaniline, can be achieved through different routes. google.com One method involves the reduction of p-chloronitrobenzene to the corresponding hydroxylamine, followed by simultaneous chlorination of the benzene (B151609) ring and reduction of the hydroxylamine. google.com Another approach starts with the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, which is then reduced to 2,4-dichloroaniline. google.com The availability of these substituted anilines allows for the systematic exploration of the effect of the aromatic ring's substitution on the final compound's properties.
Alterations at the Urea Moiety for Mechanistic Elucidation
Modifications to the N,N-dimethylurea portion of the molecule are also critical for understanding its mechanism of action. The N-demethylation of N,N-dimethyl-substituted phenylurea herbicides is a key step in their microbial degradation. researchgate.net By synthesizing analogs with different alkyl substitutions on the urea nitrogen, researchers can study the steric and electronic effects on this degradation pathway. For example, replacing the dimethylamino group with other dialkylamino groups or even a single alkylamino group can provide valuable information. nih.gov
The synthesis of these modified ureas can be accomplished by reacting the corresponding substituted amine with the appropriate isocyanate. For instance, reacting 2,4-dichlorophenyl isocyanate with various primary or secondary amines would yield a range of N'- (2,4-dichlorophenyl)ureas with different substituents on the urea nitrogen. researchgate.net These analogs can then be used in biological assays to probe the active site of the enzymes responsible for their metabolism. researchgate.net
Green Chemistry Approaches in the Synthesis of Phenylurea Compounds
The principles of green chemistry are increasingly being applied to the synthesis of phenylurea compounds to reduce the environmental impact of their production. mdpi.com A major focus is the replacement of hazardous reagents like phosgene. nih.gov As mentioned earlier, safer alternatives such as triphosgene and N,N'-carbonyldiimidazole are being employed. commonorganicchemistry.comnih.gov
Another green approach is the use of more environmentally benign solvents. mdpi.com While many organic reactions are carried out in volatile organic compounds (VOCs), researchers are exploring the use of water as a solvent for the synthesis of urea derivatives. organic-chemistry.orgmdpi.com "On-water" synthesis of unsymmetrical ureas from isocyanates and amines has been shown to be a facile and sustainable method that avoids the use of toxic VOCs. organic-chemistry.org
Furthermore, the development of catalytic methods for urea synthesis is a key area of green chemistry research. nih.gov The use of catalysts can lead to higher efficiency, reduced waste, and milder reaction conditions. For example, deep eutectic solvents (DES) have been used as both a catalyst and a solvent for the synthesis of unsymmetrical urea derivatives. nih.gov Additionally, the use of phosphate (B84403) fertilizers as heterogeneous catalysts for the synthesis of related dihydropyrimidinone derivatives showcases the potential for using readily available and environmentally friendly catalysts. dergipark.org.tr
Purification and Characterization Techniques in Synthetic Research
The successful synthesis of this compound, also known as Diuron (B1670789), and its analogs is critically dependent on robust methods for purification and unambiguous structural characterization. Following the chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, by-products, and other impurities. Therefore, rigorous purification is an essential step to isolate the target molecule in a pure form, which is a prerequisite for accurate characterization and any subsequent application. This section details the principal techniques employed in the purification and structural elucidation of these substituted phenylurea compounds.
Purification Methodologies
The choice of purification method is dictated by the physical and chemical properties of the synthesized compound, such as its polarity, solubility, and thermal stability, as well as the nature of the impurities present. For this compound and its derivatives, a combination of chromatographic and crystallization techniques is commonly utilized.
Column Chromatography
Column chromatography is a versatile and widely used technique for the purification of phenylurea derivatives from reaction mixtures. researchgate.net This method separates compounds based on their differential adsorption to a stationary phase packed into a column. For compounds like this compound, silica (B1680970) gel is a frequently used stationary phase due to its ability to separate moderately polar compounds.
The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. A solvent system, or eluent, of appropriate polarity is then passed through the column. The separation mechanism relies on the principle that compounds with higher polarity will adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel through the column more quickly. A gradient of solvents, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically employed to effectively separate the target compound from both less polar and more polar impurities. researchgate.netrsc.org The fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. This method relies on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.
The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution, forming a purified crystal lattice that excludes the impurities, which remain dissolved in the mother liquor. The pure crystals are then collected by filtration. While specific recrystallization solvents for this compound are determined empirically, alcohols or aqueous alcohol mixtures are often suitable for phenylurea compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of components in a mixture. mdpi.com It is particularly useful for the analysis of phenylurea herbicides and can be adapted for purification purposes (preparative HPLC). rsc.orgnih.gov The technique utilizes a column packed with a stationary phase, a liquid mobile phase that is pumped through the column at high pressure, and a detector to visualize the separated components.
For phenylurea compounds, reversed-phase HPLC is most common, where the stationary phase is non-polar (e.g., octadecylsilane, C18) and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. rsc.org In this setup, more polar compounds elute first, while less polar compounds like this compound are retained longer on the column. By adjusting the mobile phase composition, efficient separation from impurities can be achieved. nih.gov
Table 1: Example of HPLC Parameters for Phenylurea Herbicide Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | mdpi.com |
| Stationary Phase | Reversed-phase column (e.g., C18) | rsc.org |
| Mobile Phase | Methanol/Water mixture | rsc.orgmdpi.com |
| Detection Wavelength | 245 nm | mdpi.com |
| Column Temperature | 30 °C | mdpi.com |
Characterization Techniques
Once purified, the identity and structural integrity of the synthesized this compound or its analog must be confirmed. This is accomplished using a suite of spectroscopic methods that provide detailed information about the compound's molecular structure, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals corresponding to the different types of protons. The two N-methyl groups would typically appear as a singlet, integrating to six protons. The proton on the second nitrogen (N-H) would appear as a singlet, and its chemical shift can be variable. The three aromatic protons on the dichlorophenyl ring would appear as a set of multiplets in the aromatic region of thespectrum. The specific splitting pattern and chemical shifts of these aromatic protons provide definitive information about the 2,4-disubstitution pattern on the phenyl ring.
¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon (C=O), the two carbons of the N,N-dimethyl group, and the six carbons of the dichlorophenyl ring (with carbons in identical chemical environments appearing as a single signal).
Table 2: Typical NMR Spectral Data for Phenylurea Scaffolds
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | N(CH₃)₂ | ~2.5 - 3.0 (singlet) | chemicalbook.com |
| ¹H | Ar-H (Aromatic) | ~7.0 - 8.5 (multiplets) | researchgate.net |
| ¹H | N-H | Variable, often broad (~8.0 - 9.5) | researchgate.net |
| ¹³C | N(CH₃)₂ | ~36 | spectrabase.com |
| ¹³C | Ar-C | ~115 - 140 | spectrabase.com |
| ¹³C | C=O (Urea) | ~155 - 160 | spectrabase.com |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, providing strong evidence for its identity. The exact molecular weight of this compound (C₉H₁₀Cl₂N₂O) is 232.0165 Da. massbank.eu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized molecule by measuring its mass to a high degree of accuracy.
Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. Techniques like electron ionization (EI) or electrospray ionization (ESI) are used to generate ions that can subsequently fragment in a predictable manner. The fragmentation of Diuron often involves cleavage of the urea side chain, which can be identified in the resulting mass spectrum. massbank.eunih.gov
Table 3: Mass Spectrometry Data for this compound (Diuron)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₁₀Cl₂N₂O | nist.gov |
| Molecular Weight | 233.095 g/mol | nist.gov |
| Exact Mass | 232.0165 Da | massbank.eu |
| Ionization Mode | LC-ESI-ITFT; [M+H]⁺ | massbank.eu |
| Key Mass-to-Charge Ratios (m/z) | 233.02, 188.00, 72.08 | massbank.eu |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the FTIR spectrum would exhibit characteristic peaks confirming the presence of the key functional groups. nist.gov
A strong absorption band typically between 1630-1680 cm⁻¹ corresponds to the C=O stretching vibration (Amide I band) of the urea group.
A band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration.
C-N stretching vibrations can be observed in the 1200-1400 cm⁻¹ region.
Absorptions corresponding to the C-H bonds of the methyl and aromatic groups appear around 2800-3100 cm⁻¹.
The C-Cl stretching vibrations for the dichlorophenyl group would be expected in the fingerprint region, typically below 800 cm⁻¹.
The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the synthesized this compound, confirming its purity and structural integrity.
Table 4: General Characteristic FTIR Absorption Bands for Phenylureas
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3200 - 3400 | researchgate.netacs.org |
| C-H (Aromatic/Alkyl) | Stretching | 2800 - 3100 | researchgate.net |
| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 | researchgate.netacs.org |
| C-N | Stretching | 1200 - 1400 | acs.org |
| C-Cl | Stretching | < 800 | nist.gov |
Mechanisms of Action: Elucidating Biochemical Perturbations in Photosynthetic Systems
Inhibition of Photosystem II (PSII) Electron Transport in Chloroplasts
Diuron's primary mode of action is the inhibition of electron transport in Photosystem II (PSII), a critical protein complex embedded in the thylakoid membranes of chloroplasts. vedantu.comfrontiersin.org This inhibition occurs on the reducing side of PSII, effectively blocking the flow of electrons from PSII to the plastoquinone (B1678516) pool. vedantu.comnih.gov
Binding Site Interactions and Molecular Docking Studies
Diuron (B1670789) acts by binding to a specific site on the D1 protein, a core component of the PSII reaction center. frontiersin.orgembopress.org This binding site is also the location where the native plastoquinone (PQ) molecule, specifically the secondary quinone acceptor QB, would normally bind. vedantu.comnih.gov Molecular docking studies have revealed that Diuron fits into the QB binding pocket. mdpi.com Research on pea thylakoid membranes has shown that Diuron forms hydrogen bonds with the histidine residue at position 215 (His215) of the D1 protein, which is a key interaction for stabilizing the herbicide within the binding site. mdpi.com The dichlorophenyl group of Diuron contributes to its binding affinity through hydrophobic interactions within the pocket. evitachem.com While the primary and most well-understood binding site is on the reducing side of PSII, some evidence suggests a potential secondary, lower-affinity binding site on the oxidizing side of PSII, near the manganese cluster and other redox-active components. nih.govoup.com
Impact on Plastoquinone Reduction and Quinone Binding (QB) Site Dynamics
By occupying the QB binding site, Diuron physically obstructs the binding of plastoquinone. vedantu.comchegg.com This prevents the transfer of electrons from the primary quinone acceptor, QA, to QB. embopress.orgnih.gov The electron on QA is therefore unable to move forward in the electron transport chain. This blockage leads to an accumulation of reduced QA (QA-) and prevents the re-oxidation of the primary electron donor of PSII, P680. chegg.com Consequently, the entire process of linear electron flow from water to NADP+ is halted. vedantu.com Studies on a Diuron-resistant mutant of Chlamydomonas reinhardtii with an alteration at amino acid 219 of the QB-protein showed that while Diuron binding itself was not directly affected, the mutation altered the steric properties of the binding site, affecting the competition between Diuron and plastoquinone. oup.com
Consequences for ATP and NADPH Biosynthesis in Plant Photosynthesis
The inhibition of the photosynthetic electron transport chain by Diuron directly impacts the production of two essential energy-carrying molecules: adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). brainly.com The flow of electrons through the electron transport chain is coupled to the pumping of protons across the thylakoid membrane, which generates the proton motive force necessary for ATP synthase to produce ATP. By blocking electron flow, Diuron prevents the establishment of this proton gradient, thereby inhibiting ATP synthesis. brainly.comchegg.com
Furthermore, the electrons that would normally be passed along the chain to Photosystem I (PSI) and ultimately used to reduce NADP+ to NADPH are blocked at PSII. vedantu.com This leads to a decrease in the production of NADPH, a crucial reducing agent for the Calvin cycle, where carbon dioxide is converted into sugars. brainly.com The combined deficit in ATP and NADPH effectively shuts down the light-independent reactions of photosynthesis, preventing the plant from producing the carbohydrates necessary for growth and metabolism. brainly.comchegg.com
Specificity of Inhibition: Differentiation from Photosystem I and Carbon Fixation Pathways
Diuron's inhibitory action is highly specific to Photosystem II. vedantu.com It does not directly affect the functioning of Photosystem I (PSI) or the enzymes involved in the Calvin cycle's carbon fixation pathways. vedantu.comresearchgate.net While linear electron flow, which involves both PSII and PSI, is shut down, cyclic electron flow around PSI can, under certain conditions, be activated in the presence of Diuron. vedantu.com This is because cyclic electron flow does not rely on electrons from PSII. However, this process primarily contributes to ATP synthesis and does not produce the NADPH required for carbon fixation, making it insufficient to sustain photosynthesis on its own. testbook.com
Molecular Level Interactions: Protein-Ligand Dynamics and Conformational Changes
The binding of a ligand, such as Diuron, to a protein can induce conformational changes in the protein structure. nih.govpsu.edu In the context of the D1 protein of PSII, the interaction with Diuron is a dynamic process. The binding of Diuron to the QB site is thought to stabilize a particular conformation of the D1 protein that is unfavorable for plastoquinone binding and subsequent electron transfer. mdpi.com This concept is supported by studies on other protein-ligand systems where different ligands can induce distinct conformational shifts, leading to varied functional outcomes. nih.govproquest.com The interaction between Diuron and the D1 protein is a prime example of how a small molecule can allosterically modulate the function of a large protein complex.
Investigating Reactive Oxygen Species (ROS) Generation in Photosynthetic Organisms
A significant secondary effect of PSII inhibition by Diuron is the increased production of reactive oxygen species (ROS). researchgate.net When the electron transport chain is blocked, the high-energy electrons that are normally transferred to plastoquinone can instead be transferred to molecular oxygen (O2), which is abundant in the chloroplasts due to water splitting at PSII. nih.gov This leads to the formation of superoxide (B77818) radicals (O2•−) and subsequently other ROS, such as hydrogen peroxide (H2O2) and hydroxyl radicals (•OH). nih.govnih.gov This overproduction of ROS can overwhelm the plant's antioxidant defense systems, leading to oxidative stress. researchgate.netnih.gov The resulting oxidative damage to lipids, proteins, and nucleic acids contributes significantly to the phytotoxicity of the compound. researchgate.net
Data Tables
Table 1: Inhibitory Effects of N'-(2,4-Dichlorophenyl)-N,N-dimethylurea on Photosynthetic Parameters
| Parameter | Effect | Reference |
| PSII Electron Transport | Inhibition | vedantu.comfrontiersin.org |
| Plastoquinone (QB) Binding | Blocked | vedantu.comchegg.com |
| ATP Synthesis | Decreased | brainly.comchegg.com |
| NADPH Production | Decreased | vedantu.combrainly.com |
| Photosystem I Activity | Not directly affected | vedantu.comresearchgate.net |
| Carbon Fixation | Inhibited due to lack of ATP and NADPH | vedantu.combrainly.com |
| Reactive Oxygen Species (ROS) | Increased generation | researchgate.netnih.gov |
Table 2: Molecular Interactions of this compound
| Interacting Molecule | Binding Site/Residue | Type of Interaction | Consequence | Reference |
| D1 Protein (PSII) | QB binding pocket | Hydrogen bonding, Hydrophobic interactions | Inhibition of plastoquinone binding | nih.govmdpi.com |
| Histidine-215 (D1 Protein) | Amide group of Diuron | Hydrogen bond | Stabilization of inhibitor in binding site | mdpi.com |
| Molecular Oxygen (O2) | Reduced electron acceptors in PSII | Electron transfer | Formation of superoxide radicals | nih.gov |
Comparative Mechanistic Studies with Other PSII Inhibitors
Studies comparing Diuron with other PSII inhibitors like atrazine (B1667683), terbuthylazine, and metribuzin (B1676530) reveal both similarities and differences in their mechanisms. nih.govnih.gov Competitive binding experiments have demonstrated that Diuron and atrazine compete for the same binding site on the D1 protein. nih.gov However, their binding affinities and inhibitory power can vary. For example, in studies on the cyanobacterium Aphanocapsa 6308, Diuron showed a significantly stronger inhibitory effect on electron transport than atrazine, as indicated by its lower I50 value (the concentration required to cause 50% inhibition). nih.gov
Molecular docking and functional analyses on thylakoid membranes from pea plants have provided further insights. nih.gov These studies showed that Diuron, terbuthylazine, and metribuzin all have a high affinity for the QB site. nih.govresearchgate.net Specifically, Diuron and metribuzin were found to form a hydrogen bond with the amino acid residue His215 within the binding pocket, a key interaction stabilizing their binding. nih.govunipd.it In contrast, another inhibitor, bentazon, displayed a much lower inhibitory effect and less specific binding to the QB site. nih.govresearchgate.net
The inhibitory effectiveness of these compounds is often quantified by their inhibition constant (Ki) or their I50 value. nih.govucl.ac.ukfiveable.me A lower value for these parameters indicates a more potent inhibitor. fiveable.me The table below summarizes comparative inhibitory data for Diuron and other PSII inhibitors from a study on Aphanocapsa 6308. nih.gov
Table 1: Comparative Inhibitory Activity of PSII Herbicides on Aphanocapsa 6308
| Compound | Herbicide Class | I50 (Molar) | Binding Constant (Kb) (Molar) |
| Diuron | Urea (B33335) | 6.8 x 10-9 | 1.7 x 10-7 |
| Atrazine | Triazine | 8.8 x 10-8 | 8.2 x 10-8 |
| Data sourced from studies on photosynthetic membranes of the cyanobacterium Aphanocapsa 6308. nih.gov I50 represents the concentration causing 50% inhibition of electron transport. Kb is the calculated binding constant. |
This data clearly illustrates that while both compounds inhibit PSII, Diuron is a more potent inhibitor of electron transport in this species, requiring a substantially lower concentration to achieve 50% inhibition compared to atrazine. nih.gov Such comparative studies are crucial for understanding the subtle molecular differences that determine the efficacy of various herbicides that share a common mode of action. nih.govnih.gov
Environmental Behavior and Biogeochemical Cycling of N 2,4 Dichlorophenyl N,n Dimethylurea and Its Metabolites
Environmental Persistence and Stability in Various Media
Diuron (B1670789) is recognized for its persistence in the environment. epa.govresearchgate.net Its stability against hydrolytic and photolytic degradation, coupled with its sorption behavior in soil, contributes to its long residence time in both terrestrial and aquatic ecosystems. The half-life of diuron can vary significantly depending on environmental factors, ranging from 70 to over 1000 days. mdpi.comresearchgate.net
Diuron is chemically stable to hydrolysis at environmentally relevant pH levels of 5, 7, and 9. epa.gov Studies have shown that its degradation in water is a slow process. At 40°C in the presence of a phosphate (B84403) buffer or in extreme pH regions, the half-life of diuron is approximately four months. nih.gov The primary degradation product of diuron hydrolysis is 3,4-dichloroaniline (B118046). nih.gov
Photolytic degradation, or degradation by sunlight, is also a factor in the environmental fate of diuron, although it is not considered a primary route of dissipation, significant losses can occur if the compound remains on the soil surface for extended periods. psu.edu The calculated half-life for aqueous photolysis is 43 days, while for soil photolysis, it is 173 days. epa.gov The direct photolysis of diuron in aqueous solutions has a low quantum yield, indicating a relatively inefficient process. researchgate.net The degradation process can be influenced by various factors, including the presence of other substances in the water.
Interactive Table: Degradation Half-Lives of Diuron
| Degradation Process | Medium | Half-Life (Days) |
|---|---|---|
| Aqueous Photolysis | Water | 43 epa.gov |
| Soil Photolysis | Soil | 173 epa.gov |
| Aerobic Soil Metabolism | Soil | 372 epa.gov |
| Anaerobic Soil Metabolism | Soil | 1000 epa.gov |
| Aerobic Aquatic Metabolism | Water | 33 epa.gov |
| Anaerobic Aquatic Metabolism | Water | 5 epa.gov |
| Field Dissipation (Bare Ground) | Soil | 73-133 epa.gov |
The adsorption and desorption of diuron in soil are critical processes that influence its mobility and bioavailability. Diuron's tendency to adsorb to soil particles is relatively low, which contributes to its potential for movement within the soil profile. psu.edu The adsorption of diuron is influenced by several soil properties, including organic matter content, pH, and clay content. nih.govscirp.org
Studies have shown that soil organic matter plays a significant role in diuron adsorption. nih.gov The adsorption coefficients normalized to soil organic carbon content (Koc) can vary widely among different soil types. For instance, carbonatic soils have been found to have lower Koc values compared to Histosols, Oxisols, and Spodosols, indicating a lower adsorption capacity. nih.gov Specifically, marl-carbonatic soils exhibit even lower Koc values. nih.gov The adsorption of diuron generally decreases as temperature and pH increase. nih.gov
Desorption, the release of adsorbed diuron back into the soil solution, is also a key factor in its environmental transport. Desorption hysteresis, where the rate of desorption is slower than adsorption, has been observed in various soils, suggesting that a portion of the adsorbed diuron is not easily released. nih.gov The dynamics of adsorption and desorption are well-described by the Freundlich isotherm model. nih.gov
Interactive Table: Adsorption and Desorption Characteristics of Diuron in Different Soil Types
| Soil Type | Adsorption Sequence (High to Low) | Desorption Sequence (High to Low) | Adsorption Coefficient (Koc) |
|---|---|---|---|
| Black soil | 1 nih.gov | 6 nih.gov | N/A |
| Yellow earth | 2 nih.gov | 4 nih.gov | N/A |
| Paddy soil | 3 nih.gov | 3 nih.gov | N/A |
| Yellow-brown soil | 4 nih.gov | 5 nih.gov | N/A |
| Yellow-cinnamon soil | 5 nih.gov | 2 nih.gov | N/A |
| Lateritic red earth | 6 nih.gov | 1 nih.gov | N/A |
| Carbonatic soils | N/A | N/A | 259 +/- 48 nih.gov |
| Histosols | N/A | N/A | 558 +/- 109 nih.gov |
| Oxisols | N/A | N/A | 973 +/- 156 nih.gov |
| Spodosols | N/A | N/A | 2090 +/- 1054 nih.gov |
| Marl-carbonatic soils | N/A | N/A | 197 +/- 27 nih.gov |
Transport Phenomena in Terrestrial and Aquatic Environments
Due to its persistence and moderate mobility, diuron is susceptible to transport from treated areas to surrounding environments, including groundwater and surface water bodies. epa.govmdpi.com This movement is primarily driven by leaching and surface runoff.
Diuron has the potential to leach through the soil profile and contaminate groundwater. epa.govmdpi.com Its relatively low tendency to sorb to soil particles contributes to its mobility. psu.edu Several studies have detected diuron in groundwater at concentrations ranging from nanograms per liter to micrograms per liter. mdpi.com The extent of leaching is influenced by soil type, rainfall or irrigation intensity, and agricultural practices. scirp.orgnih.gov For example, in sandy soils with low organic matter, the leaching potential of diuron is higher. scirp.org
Residues of diuron and its primary metabolite, N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU), are typically found in the upper layers of the soil (15-30 cm), but can be detected at deeper levels sporadically. epa.gov Lysimeter studies have shown that while the majority of diuron residues remain in the topsoil, a small percentage can percolate through the soil column, particularly after significant rainfall or irrigation events. nih.govnih.gov The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, classifies diuron as an intermediate contaminant. researchgate.net
Surface runoff is a major pathway for the transport of diuron from agricultural fields and other treated areas into surface water bodies such as rivers, streams, and lakes. mdpi.compsu.edu Diuron has been frequently detected in surface water, with concentrations sometimes reaching high levels. epa.govmdpi.com The amount of diuron lost in runoff is influenced by factors such as the timing and intensity of rainfall after application, soil type, and land management practices. psu.edu
Studies have shown that the first significant rainfall event following application can be responsible for a large portion of the total diuron runoff loss. psu.edu For instance, one study found that a single runoff event accounted for up to 0.2% of the applied diuron, with international data suggesting this could be as high as 4.4%. apvma.gov.au The concentration of diuron in runoff water can range from micrograms to milligrams per liter. researchgate.netapvma.gov.au
Environmental models are valuable tools for predicting the transport and fate of pesticides like diuron in the environment. The Leaching Estimation and Chemistry Model (LEACHM) is one such model used to simulate pesticide leaching. epa.gov LEACHM utilizes the Richards equation to describe water flow in unsaturated soils, providing a more detailed simulation of water movement compared to simpler capacity models. epa.gov
These models consider various processes, including water flow, pesticide degradation, and transport. epa.gov Degradation is often assumed to decrease with soil depth and temperature. epa.gov By inputting data on soil properties, weather conditions, and pesticide characteristics, models like LEACHM can estimate the potential for diuron to leach to groundwater and move with surface runoff, aiding in risk assessment and the development of management strategies to mitigate environmental contamination. epa.gov
Degradation Pathways and Metabolite Formation
Microbial Degradation Mechanisms and Intermediates (e.g., Demethylation, Hydrolysis)
A diverse range of microorganisms, encompassing both bacteria and fungi, possess the capability to degrade Diuron. psu.edunih.gov In bacteria, this degradation is frequently mediated by hydrolase enzymes. nih.gov Conversely, fungal species typically employ either extracellular or intracellular oxidative enzymes, such as laccases and cytochrome P450 (CYP), to metabolize the herbicide. nih.gov The cytochrome P450 enzyme system predominantly acts as a monooxygenase, but it is also capable of facilitating hydroxylation, dealkylation, deamination, and dehalogenation of various substrates. nih.gov Certain bacterial strains have demonstrated the capacity to convert Diuron directly into DCPU or 3,4-dichloroaniline (3,4-DCA) without the formation of other intermediate compounds. nih.gov In anaerobic environments, such as those found in pond sediments, an alternative degradation pathway involving reductive dechlorination has been identified, which leads to the creation of N-(3-chlorophenyl)-N-methylurea (CPMU). psu.edu
| Intermediate Compound | Abbreviation | Formation Pathway | References |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-N-methylurea | DCPMU | First N-demethylation of Diuron | psu.edunih.govnih.gov |
| 1-(3,4-dichlorophenyl)urea | DCPU | Second N-demethylation of Diuron (from DCPMU) | psu.edunih.govnih.gov |
| 3,4-dichloroaniline | 3,4-DCA | Hydrolysis of the amide bond of DCPU | psu.edunih.govnih.gov |
| N-(3-chlorophenyl)-N-methylurea | CPMU | Reductive dechlorination of Diuron under anaerobic conditions | psu.edu |
Formation of Aniline (B41778) Metabolites (e.g., 3,4-Dichloroaniline) and their Environmental Significance
A pivotal step in the microbial breakdown of Diuron is the hydrolysis of its urea (B33335) linkage, which leads to the formation of the aniline metabolite 3,4-dichloroaniline (3,4-DCA). nih.govnih.gov This compound is a frequently observed product of Diuron biodegradation. nih.gov The generation of 3,4-DCA has been substantiated in studies utilizing various microbial cultures, including fungal strains and mixed cultures sourced from pond water and sediment. nih.govatamanchemicals.com For example, liquid chromatography-mass spectrometry (LC-MS) analysis of extracts from fungal strains that had degraded Diuron confirmed the presence of 3,4-DCA as a metabolite, in addition to DCPMU and DCPU. nih.gov
The formation of 3,4-DCA raises significant environmental concerns due to its greater toxicity compared to the parent compound, Diuron. nih.gov Moreover, 3,4-DCA is also known to be persistent in soil, water, and groundwater. nih.gov This persistence, coupled with its toxicity, implies that the degradation of Diuron can result in the accumulation of a more hazardous substance in the environment. nih.gov The presence of 3,4-DCA can present a risk to a variety of organisms. nih.gov In fish, exposure to DCA has been demonstrated to lower plasma testosterone (B1683101) levels, decrease dopamine (B1211576) concentrations in the brain, and elevate levels of the stress steroid, cortisol. nih.gov These physiological alterations can precipitate a notable reduction in aggressive behavior, which is essential for establishing social dominance, growth, and successful reproduction. nih.gov Consequently, the transformation of Diuron into 3,4-DCA constitutes an indirect yet substantial environmental risk. nih.gov
| Aspect | Description | References |
|---|---|---|
| Formation | Principal product of Diuron biodegradation via hydrolysis. | nih.govnih.govnih.gov |
| Toxicity | Exhibits higher toxicity than the parent compound, Diuron. | nih.gov |
| Persistence | Persistent in soil, water, and groundwater. | nih.gov |
| Ecotoxicological Impact | Can alter hormone levels, neurotransmitter concentrations, and behavior in fish. | nih.gov |
Abiotic Transformation Products and Pathways
In addition to microbial degradation, Diuron is subject to abiotic transformation in the environment, primarily through photolysis and chemical hydrolysis. While photodegradation is not typically considered a main pathway for Diuron's dissipation in soil and water, the losses can be substantial if the herbicide persists on the soil surface for prolonged durations. psu.edu The photolysis of Diuron in aqueous solutions can yield several photoproducts. The predominant pathway involves the heterolytic substitution of a chlorine atom with a hydroxyl (OH) group. psu.edu The specific product that is formed can be dependent on the wavelength of light. For instance, irradiation at 254 nm predominantly leads to the formation of 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea, whereas irradiation at longer wavelengths (such as 365 nm) favors the production of 3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea. psu.edu
The chemical hydrolysis of Diuron is generally a slow process under neutral pH conditions and at normal temperatures. nih.govresearchgate.netca.gov However, the rate of hydrolysis is markedly influenced by pH, with both acidic and alkaline conditions acting as catalysts for the degradation. nih.govresearchgate.net The main product resulting from the chemical degradation of Diuron in water is 3,4-dichloroaniline (3,4-DCA). nih.gov The relatively long hydrolysis half-life of Diuron contributes to its persistence in the environment. psu.edu As an illustration, at a temperature of 40°C in a phosphate buffer or in environments with extreme pH levels, the half-life is estimated to be around four months. nih.gov
Influence of Environmental Factors on Fate and Degradation (e.g., soil type, organic matter, pH, temperature)
The fate and degradation of Diuron in the environment are governed by a multitude of factors, including the type of soil, its organic matter content, pH levels, and temperature.
Soil Type and Organic Matter: The sorption of Diuron to soil particles is strongly correlated with the soil's organic matter content. psu.edunih.gov Soils that have a higher organic carbon (OC) content tend to exhibit greater sorption of Diuron, which can in turn reduce its bioavailability for microbial degradation and leaching. nih.govscielo.br For example, the organic carbon-normalized sorption coefficient (Koc) for Diuron was observed to be considerably higher in anthropogenic Amazonian soils with high OC content when compared to sandy soils. scielo.br This enhanced sorption results in lower rates of desorption and can, in some instances, lead to more rapid degradation, potentially due to increased microbial activity in the nutrient-rich anthropogenic soils. scielo.br However, high levels of sorption can also impede degradation by rendering the molecules less accessible to microorganisms. scielo.br Dissolved organic matter (DOM) can also affect the mobility of Diuron, with some research indicating that DOM can form complexes with Diuron, thereby potentially increasing its transport and leaching. researchgate.netcopernicus.org
pH: The pH of the surrounding environment significantly impacts the chemical degradation of Diuron. Hydrolysis rates are at their minimum under neutral conditions but are accelerated in both acidic and basic pH ranges. researchgate.net For instance, studies examining the degradation of Diuron through a Fenton reaction (Fe0/H2O2) revealed that the process was most efficient at a low pH of 2.5. researchgate.net As the pH was increased, the efficiency of degradation decreased markedly. researchgate.net The pH of the soil can also alter the charge of soil particles, which can subsequently influence the movement of Diuron and its metabolites. nerc.ac.uk
Temperature: Temperature is a critical factor that influences both the biotic and abiotic degradation of Diuron. Microbial activity, which is the primary driver of Diuron degradation, is temperature-dependent. atamanchemicals.com For example, the rate of carbon dioxide formation from the incubation of Diuron in soils was observed to nearly triple when the temperature was raised from 25°C to 35°C. atamanchemicals.com The half-life of Diuron in soil is also influenced by temperature. atamanchemicals.com The rates of chemical hydrolysis are also affected by temperature, with higher temperatures generally resulting in more rapid degradation. nih.gov
| Factor | Influence | Key Findings | References |
|---|---|---|---|
| Soil Type | Affects sorption and mobility. | Anthropogenic soils with high organic carbon show higher sorption and faster degradation compared to sandy soils. | scielo.br |
| Organic Matter | Strongly influences sorption. | Higher organic matter content leads to increased sorption (higher Koc values), which can either enhance or inhibit degradation depending on bioavailability. Dissolved organic matter can increase mobility. | psu.edunih.govscielo.brresearchgate.net |
| pH | Affects chemical hydrolysis and sorption. | Degradation is faster in acidic and alkaline conditions compared to neutral pH. Optimal degradation in some abiotic systems occurs at low pH (e.g., 2.5). | nih.govresearchgate.netresearchgate.net |
| Temperature | Influences both microbial and chemical degradation rates. | Increased temperature enhances microbial activity and accelerates the rate of degradation (e.g., CO2 formation). Half-life decreases with increasing temperature. | atamanchemicals.com |
Advanced Analytical Chemistry for Environmental Monitoring and Research of Phenylurea Compounds
Sample Preparation Techniques for Complex Environmental Matrices
Effective sample preparation is a critical first step to isolate and concentrate N'-(2,4-Dichlorophenyl)-N,N-dimethylurea from complex environmental samples like water and soil, thereby minimizing matrix interference and enhancing analytical sensitivity.
Solid Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and cleanup of this compound from water and soil matrices. This method offers several advantages, including high recovery rates, reduced solvent consumption, and simplification of the sample matrix.
For water samples, various SPE cartridges are utilized. The Dionex SolEx HRP cartridge, which contains a divinylbenzene (B73037) polymer with a hydrophilic layer, has demonstrated excellent retention for phenylurea compounds of varying polarities. thermofisher.com The general procedure involves passing a water sample through the SPE cartridge, where the analyte is adsorbed onto the solid phase. After washing to remove interferences, the analyte is eluted with a small volume of an organic solvent. thermofisher.comresearchgate.net
In the case of soil samples, an initial extraction with a suitable solvent system, such as a phosphate (B84403) buffer (pH 7.4)/methanol mixture, is performed. scispace.com The resulting extract is then cleaned up using SPE cartridges, commonly C18, to remove co-extracted matrix components before instrumental analysis. scispace.com Dispersive solid-phase extraction (d-SPE) has also been successfully applied, where the sorbent is directly mixed with the sample extract, offering a faster cleanup process. researchgate.net
The selection of the SPE sorbent and elution solvents is crucial for achieving optimal recovery. For instance, a study on the determination of five sulfonylurea herbicides in soil utilized C18 as the d-SPE sorbent for cleanup after extraction with acetonitrile (B52724) containing formic acid. researchgate.net Another method for analyzing phenylurea pesticides in water employed a magnet-integrated fabric phase sorptive extraction (MI-FPSE) with a sol-gel carbowax-coated cellulose (B213188) membrane, achieving detection limits of 0.3 μg L−1. mdpi.com
Interactive Table: SPE Parameters for this compound Analysis
| Matrix | SPE Sorbent | Elution Solvent | Typical Recovery (%) | Reference |
| Water | Dionex SolEx HRP | Methanol/Water or Methanol/Ammonium Formate | Not specified | thermofisher.com |
| Soil | C18 | Not specified | 89.1 | scispace.com |
| Water | Magnet-Integrated Fabric Phase (Carbowax 20M) | Not specified | 85.2-110.0 | mdpi.com |
| Water | Bond Elut PPL | Acetonitrile/Water/Acetic Acid | 64.3-92.1 | researchgate.net |
Other modern extraction techniques include microwave-assisted extraction (MAE) and dispersive liquid-liquid microextraction (DLLME). MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. DLLME is a miniaturized sample preparation technique where a small amount of extraction solvent is dispersed in an aqueous sample, providing a large surface area for rapid analyte transfer. researchgate.net
Interactive Table: Comparison of Modern Extraction Methods for Phenylurea Compounds
| Extraction Method | Principle | Advantages | Disadvantages | Reference |
| Accelerated Solvent Extraction (ASE) | Uses elevated temperature and pressure to increase extraction efficiency. | Fast, reduced solvent consumption, automated. | High initial instrument cost. | thermofisher.comthermofisher.com |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Fast, reduced solvent consumption. | Requires specialized equipment, potential for analyte degradation at high temperatures. | N/A |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A small amount of extraction solvent is dispersed in the aqueous sample. | Very low solvent consumption, fast, high enrichment factor. | Can be sensitive to matrix effects, requires careful optimization. | researchgate.net |
Chromatographic Separation Methods
Chromatography is the cornerstone for separating this compound from other compounds in the prepared sample extract prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of phenylurea herbicides due to their thermal lability, which makes them less suitable for gas chromatography without derivatization. Reversed-phase HPLC, typically using a C18 column, is the preferred separation mode. scispace.comnih.gov
The mobile phase usually consists of a mixture of an aqueous component (water or buffer) and an organic modifier like acetonitrile or methanol. researchgate.netresearchgate.net Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to achieve optimal separation of multiple analytes with different polarities. ukm.my
Ultraviolet (UV) detection is a simple and cost-effective detection method for phenylurea compounds, as they possess chromophores that absorb UV light. researchgate.netnih.gov A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV spectrum of each eluting peak, which aids in compound identification and purity assessment. researchgate.netmdpi.com For this compound, the detection wavelength is typically set around 249 nm. researchgate.net
Interactive Table: HPLC Conditions for this compound Analysis
| Column | Mobile Phase | Detection Mode | Limit of Detection (LOD) | Reference |
| Stability RP Pesticides | Acetonitrile:Water:Acetic Acid (39:59:2) | UV-DAD (249 nm) | Not specified | researchgate.net |
| C18 | Phosphate buffer/Methanol | DAD | 0.010 mg/kg (in soil) | scispace.com |
| C18 | Acetonitrile/Water | DAD | 0.3 µg L⁻¹ (in water) | mdpi.com |
| C18 | Not specified | UV | Not specified | nih.gov |
While HPLC is the primary technique for the parent compound, Gas Chromatography (GC) is well-suited for the analysis of more volatile metabolites or degradation products of this compound. shimadzu.com The sample extracts often require a derivatization step to increase the volatility and thermal stability of the analytes.
Headspace sampling, particularly solid-phase microextraction (SPME) coupled with GC, is a powerful technique for analyzing volatile organic compounds (VOCs) in the headspace of a sample. nih.govnih.gov This method is particularly useful for identifying volatile metabolites in biological or environmental samples. nih.gov
Mass Spectrometric Identification and Quantification
Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique like HPLC or GC, provides the highest level of confidence in both the identification and quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that offers excellent selectivity and sensitivity. ukm.mynih.gov After separation by HPLC, the analyte is ionized, and the resulting ions are separated by the first mass analyzer. These ions are then fragmented, and the resulting fragment ions are detected by a second mass analyzer. This process of multiple reaction monitoring (MRM) provides a highly specific and quantifiable signal for the target analyte, even in complex matrices. nih.gov
GC-MS is used for the analysis of volatile metabolites. researchgate.netnih.gov Similar to LC-MS/MS, it provides structural information that confirms the identity of the detected compounds. Statistical analysis of GC-MS data can help in identifying potential biomarkers in metabolomics studies. nih.gov
The high sensitivity of MS detection allows for the determination of very low concentrations of this compound and its metabolites, with detection limits often in the low ng/L or ng/g range. ukm.mynih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Parent Compound and Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the analysis of diuron (B1670789) and its metabolites in environmental matrices such as water and soil. econference.ioresearchtrends.net This method offers superior sensitivity, selectivity, and reliability compared to older techniques like HPLC with UV detection. econference.iochromatographyonline.com
The typical LC-MS/MS workflow involves several key steps. Sample preparation often employs solid-phase extraction (SPE) to concentrate the analytes from a liquid sample and remove interfering matrix components. chromatographyonline.comnih.gov Chromatographic separation is most commonly achieved using reversed-phase HPLC, typically with a C18 column. econference.iochromatographyonline.comchromatographyonline.com The mobile phase usually consists of a gradient mixture of acetonitrile and water, often with a small amount of formic acid to facilitate protonation of the target analytes for detection. researchtrends.net
Following separation, the analytes are ionized, most frequently using electrospray ionization (ESI) in positive ion mode. researchtrends.net The tandem mass spectrometer then provides highly selective detection using Multiple Reaction Monitoring (MRM). econference.io In MRM mode, the first quadrupole selects the specific precursor ion (the protonated molecule of diuron or its metabolite), which is then fragmented in a collision cell. The third quadrupole selects a specific product ion, creating a highly specific transition that minimizes the likelihood of false positives from matrix interferences.
This technique is capable of simultaneously quantifying the parent diuron compound and its primary degradation products, which are often formed through demethylation processes. newpaltz.k12.ny.us
High-Resolution Mass Spectrometry for Metabolite Elucidation
While tandem mass spectrometry (LC-MS/MS) is ideal for quantifying known compounds, high-resolution mass spectrometry (HRMS) is a powerful tool for identifying and elucidating the structure of novel or unexpected metabolites for which analytical standards are not available. researchtrends.net Techniques such as liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) and LC-Orbitrap-MS provide highly accurate mass measurements.
This high mass accuracy allows for the determination of the elemental composition of an unknown compound detected in a sample. By comparing the degradation products of diuron found in environmental samples with the parent compound, researchers can propose biotransformation pathways. nih.gov The identification of these metabolites is critical for a comprehensive understanding of the environmental fate and potential risks associated with diuron use.
Quantitative Determination and Method Validation Protocols (e.g., LOQ, LOD, Recovery, Reproducibility)
To ensure that analytical results are reliable and comparable between laboratories, the methods used for quantitative determination must be rigorously validated. Method validation establishes performance characteristics through a series of defined experiments. demarcheiso17025.com Key validation parameters include:
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected and distinguished from background noise. europa.eu It is often calculated based on the standard deviation of the response for blank samples. europa.eu
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. europa.eueuropa.eu The LOQ is critical for reporting trace levels of contamination in environmental samples.
Recovery: A measure of the efficiency of the sample extraction and preparation process. It is determined by analyzing a blank sample (matrix) spiked with a known concentration of the analyte. Acceptable recovery values typically fall within the 80-120% range. nih.gov
Reproducibility/Precision: The degree of agreement between results from repeated measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD) of the results. europa.eu
The table below presents typical performance data for the analysis of diuron using modern chromatographic methods.
| Parameter | Typical Value/Range | Matrix | Method |
| Limit of Detection (LOD) | 0.82–1.29 ng/mL | Tap Water | HPLC-UV |
| Limit of Quantitation (LOQ) | 0.01–6 µg/L | Water | HPLC-MS |
| Recovery | 80–120% | Urine | LC-MS/MS |
| Recovery | >91% | Water | SFC-MS/MS |
| Reproducibility (RSD) | 0.40–11% | Urine | LC-MS/MS |
This table contains interactive data. Hover over the cells to see more details.
Quality Assurance and Quality Control in Environmental Analysis
Quality Assurance (QA) and Quality Control (QC) are essential frameworks to ensure that analytical data are of a known and defensible quality. chromatographyonline.comusda.gov For the analysis of diuron in environmental samples, QA/QC protocols are implemented at every stage of the process.
Key QA/QC practices include:
Instrument Calibration: A calibration curve is generated for each batch of samples using a series of standard solutions of known concentrations to ensure accurate quantification. eurl-pesticides.eu
Method Blanks: An analyte-free sample is processed and analyzed in the same manner as the environmental samples to check for contamination from solvents, glassware, or the instrument itself. usda.gov
Matrix Spikes: A known amount of diuron is added to a subsample of an actual environmental sample before extraction. The recovery of the spike is measured to assess the effect of the sample matrix on the analytical method's performance. usda.gov
Laboratory Control Samples (LCS): A blank matrix (such as deionized water) is spiked with a known concentration of diuron and analyzed with each sample batch to verify the accuracy of the entire analytical process.
Replicate Analyses: The same sample is analyzed multiple times to assess the precision of the method. eurl-pesticides.eu
Standard and Solution Management: All stock and working standard solutions must be properly labeled, stored at low temperatures to prevent degradation, and assigned an expiration date to ensure their integrity. usda.goveurl-pesticides.eu
By consistently implementing these procedures, laboratories can ensure the accuracy, precision, and reliability of their environmental monitoring data for this compound.
Structure Activity Relationship Sar Studies and Molecular Design for Phenylurea Herbicides
Correlating Structural Features of Substituted Ureas with PSII Inhibitory Activity
The binding affinity of phenylurea herbicides to the D1 protein is highly sensitive to the chemical features of both the substituted phenyl ring and the urea (B33335) side chain. These features dictate the precise interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the herbicide within the binding pocket and prevent the binding of plastoquinone (B1678516).
The position and identity of halogen atoms on the phenyl ring are critical determinants of a phenylurea herbicide's potency. The photochemical and electronic properties of the molecule are strongly influenced by this substitution pattern. researchgate.net For instance, halogenated derivatives often undergo photohydrolysis as their main transformation pathway in aqueous solutions. researchgate.net
| Substitution Pattern | Relative Herbicidal Efficacy | Key Structural Influence |
|---|---|---|
| 3,4-dichloro (e.g., Diuron) | High | Optimal steric and electronic fit within the QB binding niche. |
| 2,4-dichloro | Moderate-High | Potential for steric hindrance from the ortho-chlorine, possibly altering binding orientation. |
| 4-chloro (e.g., Monuron) | Moderate | Lacks the enhanced electronic effect provided by a second halogen substituent. |
The N,N-dimethylurea portion of the molecule is essential for its biological function, as it directly participates in forming hydrogen bonds with amino acid residues within the D1 protein. mdpi.com Modifications to this group can significantly alter the compound's herbicidal activity. The two methyl groups on the terminal nitrogen atom provide a balance of lipophilicity and size that is often optimal for fitting into the hydrophobic pockets of the binding site.
Research indicates that substituting one of the methyl groups with a methoxy group (as in Linuron) can maintain or even enhance activity by altering the molecule's hydrogen bonding capacity and electronic properties. researchgate.net Conversely, increasing the size of the alkyl substituents, for example to N,N-diethyl, can lead to a decrease in activity due to steric clashes that prevent the molecule from binding effectively within the constrained space of the QB site.
| Moiety Modification | Effect on Biological Activity | Reasoning |
|---|---|---|
| N,N-dimethyl | Often optimal | Provides a good balance of size and lipophilicity for the binding pocket. |
| N-methyl, N-methoxy (e.g., Linuron) | Activity maintained or enhanced | Alters electronic character and hydrogen bonding potential. researchgate.net |
| N,N-diethyl | Reduced activity | Increased steric bulk hinders proper fit within the binding site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Herbicide Design and Environmental Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity or environmental fate. nih.govacs.org For phenylurea herbicides, QSAR is a valuable tool for predicting herbicidal potency and assessing environmental risk. semanticscholar.org
QSAR models are built by calculating a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. nih.gov These descriptors can encode steric, electronic, and hydrophobicity features. acs.org For phenylurea herbicides, key descriptors affecting their toxicity include spatial structural descriptors, electronic descriptors, and hydrophobicity descriptors. nih.govsemanticscholar.org By correlating these descriptors with experimentally measured activities (like the concentration needed to inhibit 50% of PSII activity), predictive models can be developed. rsc.org
Ligand-based design is a QSAR approach used when the three-dimensional structure of the target protein is unknown. The model is built by analyzing a series of known active molecules to identify the structural features essential for activity. This method has been successfully used to guide the development of new herbicidal molecules. nih.gov
With the availability of high-resolution crystal structures of the PSII complex, structure-based design has become a powerful strategy. In silico molecular docking is a computational method used to predict how a ligand (the herbicide) binds to the active site of its target protein. nih.govnih.gov This technique provides insights into the binding affinities and specific molecular interactions between phenylurea herbicides and the QB binding pocket of the D1 protein. nih.gov For example, docking studies have helped identify specific amino acid residues, like His215, that form hydrogen bonds with certain PSII-inhibiting herbicides. nih.govnih.gov
Molecular dynamics (MD) simulations can further refine this understanding by modeling the movement of atoms in the protein-ligand complex over time. f1000research.com MD simulations reveal the stability of the predicted binding poses and can highlight key dynamic interactions that are crucial for the compound's inhibitory function. mdpi.com
Rational Design of Novel Phenylurea Derivatives with Tailored Biological Profiles
The knowledge gained from SAR and QSAR studies, coupled with computational modeling, facilitates the rational design of new phenylurea derivatives. nih.gov The objective is to create novel molecules with improved characteristics, such as higher potency, greater selectivity for target weeds over crops, and a more favorable environmental profile. nih.gov
This computer-aided design process is an important tool for developing novel pesticides. nih.gov By understanding which structural features are essential for activity, chemists can design and synthesize new compounds with specific modifications. For example, derivatives with different halogenation patterns or modified urea side chains can be created to optimize binding affinity and herbicidal efficacy. These newly synthesized compounds are then tested, and the results are used to refine the predictive models in an iterative cycle of design, synthesis, and evaluation, ultimately leading to the discovery of superior herbicidal agents. rsc.orgnih.gov
Bioisosteric Replacements and Their Impact on Activity and Environmental Fate
In the molecular design of phenylurea herbicides, bioisosteric replacement is a key strategy employed to modulate herbicidal activity, selectivity, and environmental persistence. A bioisostere is a functional group or molecule that has similar physical or chemical properties to another and which can broadly elicit a similar biological response. By replacing a part of the N'-(2,4-Dichlorophenyl)-N,N-dimethylurea structure, such as the dichlorinated phenyl ring or its substituents, with a bioisostere, researchers can fine-tune the compound's characteristics. These modifications can significantly alter the molecule's interaction with its biological target, photosystem II (PSII), as well as its susceptibility to degradation in the environment.
The primary goal of these replacements is often to maintain or enhance herbicidal efficacy while reducing negative environmental impacts, such as soil persistence and the formation of toxic metabolites. The electronic and steric properties of the substituents on the phenyl ring are critical determinants of both biological activity and environmental breakdown. researchgate.net
Impact on Herbicidal Activity
The herbicidal action of phenylureas stems from their ability to block the electron transport chain in photosystem II, thereby inhibiting photosynthesis. researchgate.net The N-phenyl group plays a crucial role in binding to the D1 protein in the PSII complex. The nature and position of substituents on this ring dictate the strength of this binding. Quantitative Structure-Activity Relationship (QSAR) studies have shown that the electronic and hydrophobic properties of the phenyl ring substituents are key descriptors affecting the herbicidal toxicity of phenylurea compounds.
For instance, halogen atoms, like the two chlorine atoms in this compound, are strong electron-withdrawing groups that can influence the electronic distribution of the entire molecule, enhancing its binding affinity to the target site. Replacing one or both chlorine atoms with other groups can have varied effects:
Replacement with other halogens: Substituting chlorine with fluorine or bromine can alter the molecule's lipophilicity and electronic character, potentially modifying its uptake by the plant and its fit within the protein binding pocket.
Replacement with alkyl groups: The introduction of alkyl groups, such as in isoproturon, which has an isopropyl group, can also affect activity. However, bulky groups may introduce steric hindrance that can either improve or reduce binding affinity depending on the specific interactions within the target protein. nih.gov
Replacement of the phenyl ring: A more significant modification involves replacing the entire phenyl ring with a heterocyclic ring system (e.g., pyridine, pyrimidine). This changes the fundamental electronic and spatial characteristics of the molecule, which can lead to novel activities or altered selectivity profiles.
Impact on Environmental Fate
The environmental fate of phenylurea herbicides is largely governed by their persistence in soil and water, which is primarily determined by their susceptibility to microbial degradation and abiotic processes like photolysis. researchgate.netnih.gov The substituents on the phenyl ring are a focal point for microbial enzymatic attack, often initiating the degradation cascade.
Bioisosteric replacements can profoundly impact a compound's environmental half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. weedscience.ca
Influence of Halogenation: The number and position of chlorine atoms on the phenyl ring are known to affect environmental persistence. Increased chlorination can lead to greater adsorption to soil organic matter, which may reduce bioavailability for microbial degradation and thus increase persistence. nih.gov Conversely, the C-Cl bond can be a site for microbial dehalogenation.
Influence of Alkyl Groups: The structure of alkyl substituents also plays a role in biodegradability. For example, the isopropyl group in isoproturon has been observed to slow down the rate of microbial transformation compared to other phenylurea herbicides like diuron (B1670789) or linuron (B1675549) under similar conditions. nih.gov
Metabolite Formation: A critical aspect of environmental fate is the nature of the degradation products. The primary degradation pathway for many phenylurea herbicides involves N-demethylation followed by hydrolysis of the urea bridge, releasing substituted anilines (e.g., 2,4-dichloroaniline). These aniline (B41778) metabolites can be more toxic and persistent than the parent compound. nih.gov Bioisosteric modifications that lead to the formation of less toxic or more readily degradable metabolites are highly desirable. For example, designing a molecule that biodegrades into a non-halogenated aniline would be a significant environmental improvement.
The following table presents comparative data for several well-studied phenylurea herbicides, illustrating how different substitutions on the phenyl ring (bioisosteric replacements of the 2,4-dichloro pattern) affect their herbicidal activity and environmental persistence.
| Compound Name | Substitution on Phenyl Ring | Herbicidal Activity (pI50)* | Soil Half-Life (DT50, days)** |
|---|---|---|---|
| Diuron | 3,4-dichloro | 7.1 | 45-120 |
| Linuron | 3,4-dichloro | 6.9 | 30-90 |
| Chlorotoluron | 3-chloro-4-methyl | 6.5 | 20-40 |
| Isoproturon | 4-isopropyl | 6.2 | 15-30 |
| Monuron | 4-chloro | 6.3 | 60-180 |
*pI50 is the negative logarithm of the concentration that causes 50% inhibition of photosynthesis; higher values indicate greater activity. Data are generalized from multiple studies for comparative purposes. **DT50 values are highly variable and depend on soil type, temperature, and moisture. The ranges provided are typical field values. weedscience.ca
This data illustrates a key challenge in molecular design: modifications that enhance herbicidal activity may inadvertently increase environmental persistence. For example, di-chlorinated compounds like Diuron show high activity but also tend to have longer soil half-lives compared to the mono-chlorinated or alkyl-substituted analogs. The strategic use of bioisosteric replacements, guided by QSAR models, aims to optimize this trade-off, leading to the development of effective herbicides with more favorable environmental profiles. researchgate.net
Ecological and Biochemical Impact Studies on Non Target Photosynthetic Organisms
Effects on Algal Communities and Aquatic Primary Producers
The introduction of diuron (B1670789) into aquatic environments can have significant repercussions for primary producers, which are fundamental to the health and productivity of these ecosystems.
Photosynthetic Efficiency Measurements in Microalgae and Cyanobacteria
Diuron is a potent inhibitor of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain. By binding to the D1 protein of PSII, it blocks the flow of electrons, thereby diminishing the photosynthetic efficiency of microalgae and cyanobacteria.
Research has demonstrated a dose-dependent inhibitory effect of diuron on the photosynthetic activity of various aquatic microorganisms. For instance, studies on the green alga Chlamydomonas reinhardtii have shown significant inhibition of photosynthesis at concentrations as low as 2 μg/L. researchgate.net In cyanobacteria such as Synechocystis sp. and Microcystis aeruginosa, diuron has been observed to decrease the efficiency of PSII photochemistry. nih.gov The operational photosystem II quantum yield (Φ'M) in Synechocystis sp. and Synechococcus sp. was reduced by 50% at diuron concentrations of 9.4 nM and 5.1 nM, respectively. nih.gov
Similarly, exposure of the marine diatom Phaeodactylum tricornutum to diuron led to a decrease in the effective quantum yield (EQY), even at concentrations that did not significantly reduce cell density. researchgate.netcoventry.ac.uk In studies on intertidal microphytobenthos (MPB) assemblages, high concentrations of diuron (40, 50, and 60 μg L⁻¹) resulted in a significant decrease in the maximum relative electron transport rate (rETRmax), maximal PSII quantum yield (Fv/Fm), and non-photochemical quenching (NPQ). researchgate.net
Table 1: Effect of Diuron on Photosynthetic Efficiency of Various Microalgae and Cyanobacteria
| Organism | Parameter Measured | Observed Effect | Effective Concentration | Source |
|---|---|---|---|---|
| Chlamydomonas reinhardtii | Photosynthesis Inhibition | Significant inhibition | 2 μg/L | researchgate.net |
| Synechocystis sp. | Operational PSII Quantum Yield (Φ'M) | 50% decrease | 9.4 nM | nih.gov |
| Synechococcus sp. | Operational PSII Quantum Yield (Φ'M) | 50% decrease | 5.1 nM | nih.gov |
| Phaeodactylum tricornutum | Effective Quantum Yield (EQY) | Decreased | 0.1–3 μg/L | researchgate.netcoventry.ac.uk |
| Microphytobenthos (MPB) | rETRmax, Fv/Fm, NPQ | Decreased | 40-60 μg/L | researchgate.net |
Community Structure and Functional Diversity Changes
By selectively inhibiting the growth of susceptible algal species, diuron can alter the structure and functional diversity of aquatic microbial communities. In experimental microcosm studies, diuron was found to inhibit algal blooms that were observed in uncontaminated conditions. nih.govnih.gov This suppression of the primary producers had a cascading effect, indirectly maintaining constant bacterial abundance, activity, and diversity, which would have otherwise been stimulated by the algal bloom. nih.govnih.gov
Impacts on Terrestrial Non-Target Plant Species and Agronomic Ecosystems
The effects of diuron are not confined to aquatic environments. Off-target movement of the herbicide can impact terrestrial non-target plants, including those in and around agricultural fields, posing a risk to biodiversity and ecosystem services.
Studies on Photosynthetic Pigment Content and Photosynthetic Rates
Similar to its effects on algae, diuron impairs photosynthesis in terrestrial plants. Studies on the cordgrass Spartina foliosa demonstrated that exposure to diuron for 28 days resulted in reduced pigment and photosynthetic function, as verified by decreased CO2 assimilation. chemijournal.com This was evident even when there were no visible signs of stress on the plant's morphology. chemijournal.com
In agricultural settings, non-target crop plants can also be affected. Research on two soybean cultivars revealed that diuron treatment led to a sharp decrease in chlorophyll (B73375) content. mdpi.com Similarly, in rice, diuron stress caused a gradual decrease in chlorophyll a and chlorophyll b content, along with a reduction in photosynthetic parameters like the maximum quantum yield (Fv/Fm) and the maximum electron transport rate (ETRmax). phytojournal.com
Table 2: Impact of Diuron on Photosynthetic Parameters of Terrestrial Non-Target Plants
| Plant Species | Parameter Measured | Observed Effect | Source |
|---|---|---|---|
| Spartina foliosa (Cordgrass) | Pigment content, CO2 assimilation | Reduced | chemijournal.com |
| Glycine (B1666218) max (Soybean) | Chlorophyll content | Sharply lowered | mdpi.com |
| Oryza sativa (Rice) | Chlorophyll a, Chlorophyll b, Fv/Fm, ETRmax | Decreased | phytojournal.com |
Biochemical Stress Responses in Plant Cells (e.g., enzyme activity, antioxidant systems)
Exposure to diuron can induce a range of biochemical stress responses in plant cells as they attempt to mitigate the toxic effects of the herbicide. A common response to herbicide-induced stress is the generation of reactive oxygen species (ROS), which can cause cellular damage. mdpi.com To counteract this, plants activate their antioxidant defense systems. For example, in the nematode C. elegans, which is often used as a model organism, exposure to diuron led to a significant increase in glutathione (B108866) (GSH) levels, indicating an attempt to restore redox balance. nih.gov In soybean plants treated with diuron, an increase in proline, soluble protein, and carbohydrate content was observed, which are adaptive responses to stress. mdpi.com
Diuron can also influence the activity of various enzymes in the soil and within plants. Field experiments have shown that the application of diuron can inhibit the activity of soil acid phosphatase and urease. phytojournal.com The inhibition of urease activity was also observed in another study, although the activity was regained over time. chemijournal.com Conversely, soil dehydrogenase activity was not significantly affected by diuron treatment. chemijournal.com In some cases, the application of vermicompost and urea (B33335) alongside diuron was found to stimulate soil microbial activity, leading to increased dehydrogenase and urease activity. researchgate.net These findings highlight the complex interactions between diuron, soil biochemistry, and microbial communities.
Herbicide Resistance Mechanisms in Weeds and Algae
The repeated use of diuron has led to the evolution of resistance in both target weed populations and non-target organisms like algae. Understanding these resistance mechanisms is crucial for sustainable weed management and for predicting the long-term ecological impacts of the herbicide.
Resistance mechanisms are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR): This is the most common mechanism of resistance to herbicides that inhibit PSII. It typically involves a mutation in the gene (psbA) that codes for the D1 protein, the binding site of diuron. This alteration prevents the herbicide from effectively binding to its target, thus allowing photosynthesis to continue.
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. These can include:
Reduced absorption or translocation: The plant absorbs less of the herbicide or is less efficient at moving it to the site of action.
Enhanced metabolism: The resistant plant can more rapidly detoxify the herbicide into non-toxic compounds. This often involves enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases.
Sequestration: The herbicide is compartmentalized within the plant cell, for example, in the cell wall or vacuole, where it cannot interfere with photosynthesis.
Both TSR and NTSR mechanisms have been identified in various weed species resistant to PSII inhibitors. In some cases, a combination of both mechanisms can lead to higher levels of resistance. The development of resistance in algal populations follows similar principles, with mutations in the psbA gene being a key factor.
Molecular Basis of Resistance (e.g., target-site mutations)
Resistance to Diuron in non-target photosynthetic organisms, such as algae and cyanobacteria, is primarily associated with specific modifications at the herbicide's target site within Photosystem II (PSII). Diuron functions by inhibiting photosynthesis through its binding to the D1 protein, a core component of the PSII reaction center encoded by the psbA gene. This binding action blocks the electron transport chain, halting the production of energy required for carbon dioxide fixation. nih.govnih.gov
The development of resistance at the molecular level is most commonly the result of point mutations in the psbA gene. These mutations lead to amino acid substitutions in the D1 protein, which in turn reduce the binding affinity of Diuron to its target site. Consequently, the herbicide is no longer able to effectively inhibit electron flow, allowing the organism to survive and reproduce in the presence of Diuron. Because the D1 protein is encoded by a plastidic gene, resistance that arises from target-site mutations is typically inherited maternally. mdpi.com
One of the most frequently documented mutations conferring resistance to PSII inhibitors like Diuron is a change at serine residue 264, where it is substituted by glycine (Ser-264-Gly). mdpi.com This particular mutation has emerged as a dominant factor in resistance. Other mutations in the D1 protein that have been identified to confer resistance to this class of herbicides include:
Valine-219 to Isoleucine (Val-219-Ile) mdpi.com
Alanine-251 to Valine (Ala-251-Val) mdpi.com
Phenylalanine-255 to Isoleucine (Phe-255-Ile) mdpi.com
Serine-264 to Threonine (Ser-264-Thr) mdpi.com
Asparagine-266 to Threonine (Asn-266-Thr) mdpi.com
While metagenomic analysis of water samples from the Great Barrier Reef lagoon did not reveal widespread mutations in the cyanobacterial psbA gene that would explain Diuron tolerance, it was noted that resident phages carried several variants of this gene, suggesting a potential role for horizontal gene transfer in the acquisition of tolerance. nih.gov
| Original Amino Acid | Position | Substituted Amino Acid | Reference |
|---|---|---|---|
| Serine | 264 | Glycine | mdpi.com |
| Valine | 219 | Isoleucine | mdpi.com |
| Alanine | 251 | Valine | mdpi.com |
| Phenylalanine | 255 | Isoleucine | mdpi.com |
| Serine | 264 | Threonine | mdpi.com |
| Asparagine | 266 | Threonine | mdpi.com |
Metabolic Detoxification Pathways in Resistant Biotypes
In addition to target-site mutations, another significant mechanism for Diuron resistance in non-target organisms is metabolic detoxification. ufl.edu This process involves enzymatic pathways that chemically modify the herbicide into less toxic, more water-soluble compounds that can be more easily sequestered or expelled by the organism. mdpi.com For substituted urea herbicides like Diuron, enhanced metabolic detoxification is a known resistance mechanism in some aquatic plant biotypes. ufl.edu
The primary metabolic pathway for Diuron detoxification is sequential N-demethylation, which is the stepwise removal of methyl groups from the nitrogen atom of the urea side chain. This process is often mediated by the cytochrome P450 monooxygenase enzyme system. researchgate.net The degradation of Diuron proceeds as follows:
First Demethylation: Diuron is converted to N'-(3,4-Dichlorophenyl)-N-methylurea (DCPMU).
Second Demethylation: DCPMU is further demethylated to N'-(3,4-Dichlorophenyl)urea (DCPU).
These demethylated metabolites, DCPMU and DCPU, are considered to have no herbicidal effects. epa.gov However, a further degradation product, 3,4-dichloroaniline (B118046) (3,4-DCA), can be formed. researchgate.netepa.gov This compound is of environmental concern as it can be more persistent and exhibit higher toxicity than its parent compound. researchgate.net
Studies on the yeast Saccharomyces cerevisiae have demonstrated its capacity for self-detoxification when exposed to Diuron, highlighting the role of metabolic processes in mitigating toxicity. nih.govnih.gov Similarly, research in the Great Barrier Reef lagoon suggests that while slow, biodegradation of Diuron does occur, potentially mediated by previously uncharacterized hydrolases present in low-abundance microbial species. nih.gov
| Parent Compound | Metabolic Process | Resulting Metabolite | Enzyme System (Example) | Reference |
|---|---|---|---|---|
| Diuron | N-demethylation | N'-(3,4-Dichlorophenyl)-N-methylurea (DCPMU) | Cytochrome P450 | researchgate.netepa.gov |
| N'-(3,4-Dichlorophenyl)-N-methylurea (DCPMU) | N-demethylation | N'-(3,4-Dichlorophenyl)urea (DCPU) | Cytochrome P450 | epa.gov |
| N'-(3,4-Dichlorophenyl)urea (DCPU) | Degradation | 3,4-dichloroaniline (3,4-DCA) | Not Specified | researchgate.netepa.gov |
Interdisciplinary Ecosystem-Level Studies
The impact of Diuron extends beyond the cellular level, influencing the structure and function of entire aquatic ecosystems. Interdisciplinary studies focusing on non-target photosynthetic communities, such as periphyton (algae attached to surfaces) and phytoplankton (free-floating algae), have revealed significant alterations following exposure to this herbicide.
Research has shown that Diuron can significantly affect planktonic and periphytic microalgae by reducing chlorophyll a levels and primary productivity. researchgate.net This disruption of the base of the aquatic food web can have cascading effects on higher trophic levels. For instance, the treatment of aquatic weeds with Diuron can lead to oxygen depletion from the decomposition of dead plant matter, potentially causing fish suffocation. nih.govepa.gov
Ecosystem-level studies have observed shifts in the composition of algal communities in response to Diuron exposure. In some cases, cyanobacteria populations were severely reduced, while diatoms and green algae were stimulated. researchgate.net Conversely, other studies have reported a decrease in the relative number of diatoms in periphyton communities exposed to Diuron. researchgate.net These changes in community structure indicate that Diuron can act as a powerful selective pressure, favoring tolerant or resistant species.
Furthermore, studies on periphyton communities have demonstrated the development of induced tolerance to Diuron. nih.gov In experimental mesocosms, periphyton communities that were chronically exposed to low levels of Diuron became tolerant to subsequent high-concentration pulses of the herbicide. nih.gov This indicates an adaptive response at the community level. The herbicide was found to adsorb into the periphyton matrix during exposure and desorb after the pulse ended, highlighting the role of this matrix in the environmental fate of the compound. nih.gov
Microbial Bioremediation Strategies in Soil and Water Systems
Microbial bioremediation is an environmentally friendly and cost-effective approach that utilizes the metabolic capabilities of microorganisms to break down contaminants. The effectiveness of this strategy depends on the presence of suitable microbial populations and optimal environmental conditions.
Numerous microorganisms capable of degrading Diuron have been isolated from contaminated environments. These microbes utilize the herbicide as a source of carbon and energy, initiating its breakdown into less harmful compounds.
Bacteria: A diverse range of bacterial genera has been identified with the ability to degrade Diuron. Strains of Arthrobacter, Bacillus, Pseudomonas, Acinetobacter, and Stenotrophomonas have been successfully isolated from agricultural soils with a history of herbicide application. For instance, a mixed culture of Bacillus subtilis DU1, Acinetobacter baumannii DU, and Pseudomonas sp. DUK, isolated from sugarcane soil, was able to completely degrade Diuron at a concentration of 20 mg L⁻¹ within 48 hours in liquid media nih.gov. The degradation pathway often involves the formation of intermediate metabolites such as 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU), 1-(3,4-dichlorophenyl)urea (DCPU), and 3,4-dichloroaniline (3,4-DCA) nih.gov.
Fungi: White-rot fungi have also demonstrated significant potential for Diuron degradation due to their powerful extracellular enzymatic systems.
Cyanobacteria: Cyanobacterial mats have been investigated for their role in Diuron bioremediation in soil. Studies have shown that these mats can effectively degrade Diuron, particularly at lower concentrations. However, higher concentrations of the herbicide can be toxic to the cyanobacteria, inhibiting their degradation activity.
Table 1: Examples of Microbial Strains Involved in Diuron Degradation
| Microbial Group | Genus/Species | Source of Isolation | Key Findings |
|---|---|---|---|
| Bacteria | Bacillus subtilis DU1, Acinetobacter baumannii DU, Pseudomonas sp. DUK | Sugarcane Soil | Complete degradation of 20 mg L⁻¹ Diuron within 48 hours in a mixed culture. nih.gov |
| Bacteria | Pseudomonas sp., Stenotrophomonas sp. | Lotic Surface Water | Degradation percentages varied from 20% to 65% depending on the strain and initial Diuron concentration. |
| Bacteria | Arthrobacter sp. | Agricultural Soil | Capable of degrading Diuron and its metabolite 3,4-DCA. |
| Cyanobacteria | Cyanobacterial Mats | Gaza Wadi | Effective degradation at lower Diuron concentrations; toxic effects observed at higher concentrations. |
The efficiency of microbial degradation of Diuron is heavily influenced by environmental factors. Optimizing these conditions can significantly enhance the rate and extent of remediation.
Nutrient Amendment: The availability of nutrients, particularly nitrogen and phosphorus, can be a limiting factor for microbial growth and metabolic activity. While some microorganisms can utilize Diuron as a sole carbon source, the addition of other nutrients can stimulate a more robust microbial population, leading to faster degradation of the herbicide. However, the effect of nutrient amendment can be complex. For example, adding organic matter can stimulate microbial growth but may also increase the sorption of the pesticide to soil particles, reducing its bioavailability for degradation mdpi.com. In a study on the herbicide isoproturon, the addition of nitrogen and phosphorus was found to have the greatest positive effect on its degradation nih.gov.
Aeration: The presence of oxygen is a critical factor for the aerobic degradation of Diuron. Aerobic conditions generally lead to more complete degradation and mineralization of the herbicide. In contrast, oxygen-limited or anaerobic conditions can lead to the accumulation of more toxic intermediate metabolites like 3,4-DCA. A study comparing different biofilm reactors found that a fully aerobic system achieved high Diuron removal efficiencies with minimal byproduct accumulation, whereas an oxygen-limited reactor showed significant accumulation of 3,4-DCA researchgate.net. This highlights the importance of maintaining adequate aeration in bioremediation systems to ensure the complete and safe breakdown of Diuron.
Table 2: Effect of Aeration on Diuron Degradation in a Biofilm Reactor
| Reactor Condition | Diuron Removal Efficiency | Metabolite Accumulation | Key Outcome |
|---|---|---|---|
| Fully Aerobic | High | Minimal | Efficient and complete degradation of Diuron. researchgate.net |
| Oxygen-Limited | Moderate | Significant accumulation of 3,4-DCA | Incomplete degradation leading to toxic byproduct build-up. researchgate.net |
Phytoremediation Potential Using Specific Plant Species
Phytoremediation is a technology that uses plants to remove, degrade, or contain contaminants in soil and water. Certain plant species have shown promise in the remediation of pesticide-contaminated environments. While specific research on Diuron phytoremediation is limited, the potential of certain plants can be inferred from their effectiveness against other herbicides and organic pollutants.
Plants like Vetiver grass (Chrysopogon zizanioides) are known for their ability to remediate a wide range of pollutants including herbicides, petroleum hydrocarbons, and heavy metals mdpi.com. Vetiver grass is particularly effective due to its massive and deep root system, high tolerance to toxic substances, and rapid growth mdpi.comnih.gov. It has been shown to remove over 90% of certain antibiotics and significant amounts of nutrients from wastewater nih.govresearchgate.net.
Aquatic plants such as water hyacinth (Eichhornia crassipes) and water lettuce (Pistia stratiotes) are also effective in phytoremediation, particularly for contaminated water fudutsinma.edu.ngcetjournal.itfudutsinma.edu.ngneptjournal.com. These floating macrophytes can absorb and accumulate pollutants from the water column. Studies have demonstrated their ability to reduce levels of various contaminants in wastewater, indicating their potential for treating water contaminated with herbicides like Diuron fudutsinma.edu.ngcetjournal.itfudutsinma.edu.ng.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH).
Photolytic degradation involves the use of light energy, particularly ultraviolet (UV) light, to break down chemical compounds. Direct UV photolysis can degrade Diuron; however, the efficiency can be relatively low. The process can be significantly enhanced when combined with other oxidants in AOPs. For example, the combination of UV light with hydrogen peroxide (H₂O₂) or iron salts (photo-Fenton) leads to the generation of highly reactive hydroxyl radicals, which are much more effective at oxidizing Diuron. The half-life of Diuron under natural sunlight in water has been estimated to range from a few days to several weeks, depending on conditions apvma.gov.au.
Ozonation: Ozonation involves the use of ozone (O₃) as a powerful oxidant to degrade organic pollutants. The degradation of Diuron by ozonation can occur through direct reaction with ozone molecules or indirect reaction with hydroxyl radicals produced from ozone decomposition in water. The efficiency of ozonation is influenced by factors such as pH, ozone dosage, and the presence of other substances in the water. Higher pH values and the addition of hydrogen peroxide can enhance the degradation efficiency by promoting the formation of hydroxyl radicals. The degradation pathway involves dechlorination, dealkylation, and the opening of the aromatic ring, leading to the formation of smaller organic molecules and eventually mineralization.
Fenton Processes: The Fenton reaction uses hydrogen peroxide in the presence of ferrous iron (Fe²⁺) as a catalyst to generate hydroxyl radicals. This process is highly effective for the degradation of recalcitrant organic compounds like Diuron. The photo-Fenton process, which combines the Fenton reaction with UV light, further enhances the production of hydroxyl radicals and accelerates the degradation rate. Kinetic analyses have shown that these Fenton-based AOPs can achieve complete removal of Diuron in a relatively short time.
Future Research Directions and Emerging Areas
Development of More Environmentally Benign Phenylurea Herbicides
The persistence of phenylurea herbicides like Diuron (B1670789) in soil and water necessitates the development of more environmentally benign alternatives. nih.gov Future research is focused on creating herbicides that are effective against target weeds but degrade more readily into harmless substances, minimizing risks to non-target organisms and ecosystems. nih.gov
A significant area of research is enhancing the biodegradability of these compounds. Studies have shown that the structure of phenylurea herbicides is a key factor in their biodegradability. nih.gov For instance, the bacterial strain Ochrobactrum anthropi CD3 has demonstrated the ability to completely biodegrade Diuron, along with other phenylureas like linuron (B1675549) and chlorotoluron, in aqueous solutions. nih.gov This points toward research into designing new phenylurea molecules with structures that are more susceptible to microbial degradation.
Another approach involves the development of eco-friendly pesticide formulations, which could include the use of photosensitizers to accelerate degradation. mdpi.com For example, the photodegradation of Diuron can be enhanced in the presence of substances like fructose, which act as photosensitizers. mdpi.com Future work will likely explore novel formulations that incorporate such enhancers to reduce the environmental half-life of the herbicide.
| Research Approach | Objective | Key Findings/Future Goal |
| Biodegradation Enhancement | Accelerate the microbial breakdown of the herbicide in the environment. | Isolate and engineer microbes with superior degradation capabilities for phenylureas. nih.gov Design new molecules with structures optimized for microbial enzymatic action. |
| Eco-Friendly Formulations | Reduce persistence and environmental impact through formulation technology. | Incorporate photosensitizers (e.g., fructose, riboflavin) into formulations to promote rapid photodegradation. mdpi.com |
| Integrated Pest Management (IPM) | Reduce overall chemical load on the environment. | Combine the use of more benign herbicides with biological and cultural control methods to create sustainable weed management systems. mdpi.com |
Application of –Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms
Understanding the precise molecular mechanisms of Diuron's action and its effects on non-target organisms is crucial for a complete risk assessment. The application of high-throughput "omics" technologies, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), offers a powerful lens to investigate these complex biological interactions. nih.gov
Proteomics can identify changes in protein expression and modification within an organism upon exposure to Diuron. nih.gov This can reveal the specific protein targets of the herbicide and the cellular pathways that are disrupted, providing insight into its mode of action and potential toxicity mechanisms. nih.gov
Metabolomics complements this by providing a snapshot of the metabolic state of an organism. nih.gov By analyzing the changes in metabolite profiles, researchers can understand how Diuron affects key biochemical pathways. Integrating proteomics and metabolomics data can provide a comprehensive view of the biological response to the herbicide, from protein-level changes to their ultimate effect on metabolism. nih.gov While these technologies have revolutionized the understanding of bacterial drug resistance, their application to the ecotoxicology of herbicides like Diuron is a burgeoning field. nih.gov Future research will focus on using these integrated omics approaches to understand sublethal effects on wildlife and to identify biomarkers of exposure in environmental monitoring programs.
Advanced Modeling of Environmental Fate and Risk Assessment
Predicting how Diuron moves and persists in the environment is essential for assessing its risk to water resources and ecosystems. Future research is increasingly relying on advanced environmental fate and exposure models to simulate the distribution and concentration of the herbicide in various environmental compartments like soil, surface water, and groundwater. rsc.orgrsc.org
These models are becoming more sophisticated, incorporating a wide range of factors including:
Chemical Properties: Partitioning and degradation behavior of Diuron. rsc.org
Environmental Scenarios: Soil type, climate, hydrology, and land use. rsc.org
Agricultural Practices: Application rates and timing.
Multimedia environmental fate models are used to create a comprehensive picture of chemical distribution and fluxes. rsc.org For example, modeling has been successfully used to describe the fate of Diuron in a tropical river catchment, with model results for concentrations in the lagoon showing good agreement with measured data. rsc.org
Future advancements in this area will focus on:
Higher-Tier Assessments: Moving beyond standard screening-level models to more refined, data-intensive methods. stone-env.comenviresearch.com This includes probabilistic modeling and spatial assessments that account for variability in the real world. stone-env.com
Improved Parameterization: Integrating high-resolution monitoring data to better calibrate and validate the models, improving the accuracy of exposure predictions. stone-env.com
Ecological Realism: Incorporating more ecological realism into exposure predictions to better account for the diversity of ecosystem structures and functions in risk assessments. rsc.org
| Modeling Aspect | Description | Future Direction |
| Aquatic Exposure Modeling | Predicts environmental concentrations in surface water for ecotoxicology risk assessments. stone-env.com | Use of models like PRZM, MACRO, and TOXSWA with higher-tier refinements and mitigation options. enviresearch.com |
| Groundwater Modeling | Assesses the potential for leaching into groundwater used for drinking water. stone-env.com | Application of models like PEARL and PELMO, incorporating aged sorption studies for more accurate predictions. enviresearch.com |
| Probabilistic Risk Assessment | Combines spatial analysis with modeling to evaluate risk across different geographical areas and conditions. stone-env.com | Increased use to better understand the likelihood and magnitude of exposure under varying scenarios. |
Integration of Remote Sensing and Geospatial Analysis for Environmental Monitoring
Monitoring the widespread, diffuse pollution from herbicides like Diuron is a significant challenge for traditional, point-based sampling methods, which are often costly and labor-intensive. mdpi.comnih.gov An emerging and powerful approach is the integration of remote sensing technologies (such as satellite and drone-based sensors) with geospatial analysis using Geographic Information Systems (GIS). mdpi.comresearchgate.net
Remote sensing can provide cost-effective and continuous monitoring of large areas. mdpi.com While herbicides themselves are not directly detected, sensors can measure water quality parameters that indicate the impact of agricultural runoff, such as:
Chlorophyll-a concentration (indicating algal blooms resulting from herbicide effects on aquatic plants) nih.gov
Turbidity and suspended solids researchgate.net
Water surface temperature researchgate.net
Geospatial analysis (GIS) is used to integrate and analyze this data. For instance, GIS can be used to design more efficient groundwater quality monitoring networks by overlaying data on hydrogeology, land use, and aquifer vulnerability to identify high-risk areas. nih.gov Machine learning algorithms can be trained with remote sensing and other data (e.g., weather patterns, land use) to forecast contamination levels across different regions. mdpi.com
The future of environmental monitoring for Diuron will involve a synergistic approach, using broad-scale remote sensing to identify potential hotspots and guide targeted in-situ sampling for chemical analysis, thereby optimizing monitoring resources. nih.gov
Nanotechnology Applications in Herbicide Delivery and Remediation
Nanotechnology offers revolutionary potential in both the application and cleanup of herbicides like Diuron. Research is exploring two main avenues: creating more efficient delivery systems and developing novel methods for environmental remediation. mdpi.com
For herbicide delivery, nanoformulations are being developed to allow for the controlled and slow release of the active ingredient. mdpi.com Encapsulated nanopesticides could improve efficacy at lower application rates, reducing the total amount of herbicide released into the environment.
For remediation, nanomaterials are being engineered to remove Diuron and other contaminants from water and soil. Several types of nanomaterials have shown promise:
Nanoscale Zero-Valent Iron (nZVI): These tiny iron particles have a large surface area and high reactivity, making them effective for degrading chlorinated organic compounds and other contaminants in groundwater. cluin.org They can be used in permeable reactive barriers to treat contaminated plumes. epa.gov
Carbon-Based Nanomaterials: Materials like multi-walled carbon nanotubes have demonstrated a significant capacity for adsorbing Diuron from water. nih.gov
Nanofiltration Membranes: Membranes incorporating nanoscale materials are being used to physically filter contaminants like Diuron from drinking water with high efficiency. researchgate.net
Future research will focus on optimizing the effectiveness, cost, and environmental safety of these nanotechnologies for large-scale application. cluin.orgnih.gov
| Nanotechnology Application | Material/Technique | Mechanism |
| Herbicide Delivery | Nano-encapsulation | Provides controlled and slow release of Diuron, potentially increasing efficiency and reducing application rates. mdpi.com |
| Remediation (Adsorption) | Multi-walled carbon nanotubes, Biochar | High surface area allows for the physical binding and removal of Diuron from water. nih.gov |
| Remediation (Degradation) | Nanoscale Zero-Valent Iron (nZVI) | Acts as a strong reducing agent to chemically degrade contaminants in soil and groundwater. cluin.org |
| Remediation (Filtration) | Nanofiltration membranes | Uses nanoscale pores to physically separate and remove Diuron from water during treatment. researchgate.net |
Q & A
Q. What are the recommended methods for synthesizing N'-(2,4-Dichlorophenyl)-N,N-dimethylurea?
Synthesis typically involves coupling 2,4-dichloroaniline with dimethylcarbamoyl chloride. A two-step protocol is recommended:
Aminolysis : React 2,4-dichloroaniline with dimethylcarbamoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen. Use a base (e.g., triethylamine) to neutralize HCl byproducts.
Purification : Isolate the product via recrystallization from ethanol or column chromatography. Purity can be verified by HPLC (>95%) and characterized via -NMR and FTIR spectroscopy .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation of an ethanolic solution.
- Collecting data on a diffractometer (e.g., Monoclinic ) with graphite-monochromated Cu-Kα radiation.
- Solving the structure using software like SHELX and refining with restraints for H-atoms.
- Analyzing intermolecular interactions (e.g., N–H···O hydrogen bonds) to understand packing motifs .
Q. What analytical techniques are suitable for characterizing purity and stability?
- Purity : Use reversed-phase HPLC with a C18 column (UV detection at 254 nm).
- Stability : Perform accelerated degradation studies under varying pH, temperature, and UV exposure. Monitor degradation products via LC-MS.
- Structural Confirmation : -/-NMR for functional groups, FTIR for urea C=O stretching (~1650 cm), and elemental analysis for C/H/N ratios .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the biological activity of N,N-dimethylurea derivatives?
Comparative studies between 2,4- and 3,4-dichloro isomers (e.g., Diuron) reveal:
- Electronic Effects : Electron-withdrawing Cl groups enhance electrophilicity, affecting interactions with target enzymes (e.g., photosystem II inhibition in herbicides).
- Steric Effects : 2,4-substitution may hinder binding compared to 3,4-substitution.
- Methodology : Use quantitative structure-activity relationship (QSAR) models to correlate log , Hammett constants, and bioassay data (e.g., algal growth inhibition) .
Q. What methodologies are employed to study environmental degradation pathways in soil?
- Microcosm Studies : Incubate soil samples with the compound under controlled conditions (e.g., aerobic/anaerobic). Extract metabolites using acetonitrile:water (9:1) and analyze via LC-HRMS.
- Key Pathways : Hydroxylation at the dichlorophenyl ring or N-demethylation of the urea group.
- Persistence Metrics : Measure half-life () and adsorption coefficients () to assess mobility .
Q. How can computational chemistry predict binding affinity to target enzymes?
- Molecular Docking : Use AutoDock Vina to dock the compound into enzyme active sites (e.g., photosystem II D1 protein). Validate with crystallographic data from homologous structures.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : Apply MM-PBSA to estimate binding energies. Correlate with experimental IC values from enzyme inhibition assays .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
